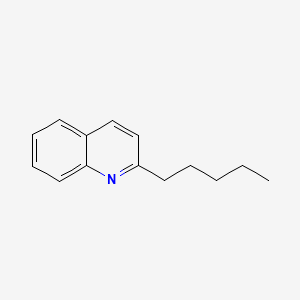![molecular formula C12H11N3O2 B14350551 7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one CAS No. 90375-28-3](/img/structure/B14350551.png)
7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-nitro-4-methoxyaniline with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation. The compound may also interact with signaling pathways, modulating cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the pyrazole ring.
Pyrazoloquinazoline: Compounds with similar structures but different substituents on the quinazoline and pyrazole rings.
Benzothiazole derivatives: Compounds with a similar heterocyclic structure but containing a sulfur atom instead of nitrogen.
Uniqueness
7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various research applications .
Eigenschaften
| 90375-28-3 | |
Molekularformel |
C12H11N3O2 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
7-methoxy-2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H11N3O2/c1-7-5-11-13-10-4-3-8(17-2)6-9(10)12(16)15(11)14-7/h3-6,14H,1-2H3 |
InChI-Schlüssel |
BJRLMBZCIAJNGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC3=C(C=C(C=C3)OC)C(=O)N2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline](/img/structure/B14350478.png)
![N-ethyl-1-(oxolan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14350479.png)
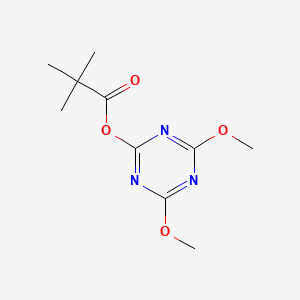
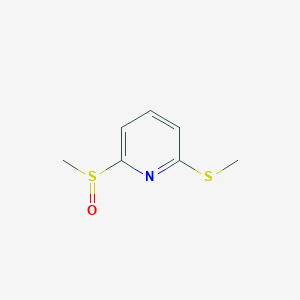
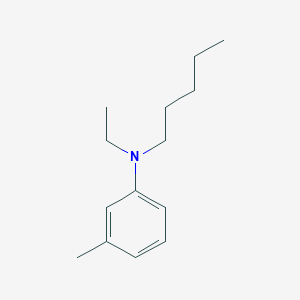
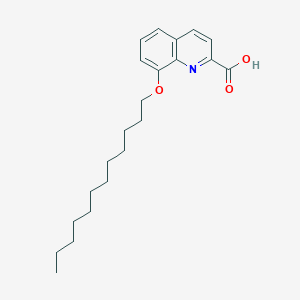
![4-Methoxy-2-[2-(2-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14350513.png)


